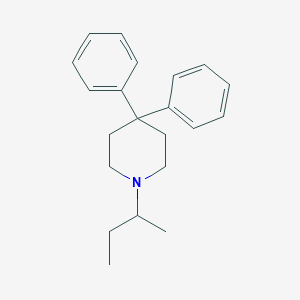

1-Secondary butyl-4,4-diphenylpiperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H27N |

|---|---|

Molecular Weight |

293.4 g/mol |

IUPAC Name |

1-butan-2-yl-4,4-diphenylpiperidine |

InChI |

InChI=1S/C21H27N/c1-3-18(2)22-16-14-21(15-17-22,19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,18H,3,14-17H2,1-2H3 |

InChI Key |

HMQGLWXGGPUQAV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Secondary Butyl 4,4 Diphenylpiperidine and Analogues

Retrosynthetic Analysis and Strategic Disconnections of the Piperidine (B6355638) Ring System

A retrosynthetic analysis of the target molecule, 1-secondary butyl-4,4-diphenylpiperidine, suggests several key disconnections to simplify the structure into readily available starting materials. The most logical primary disconnection is at the C-N bond of the piperidine ring, separating the secondary butyl group from the 4,4-diphenylpiperidine (B1608142) core. This leads to two key synthons: the 4,4-diphenylpiperidine nucleus and a secondary butyl electrophile.

Further disconnection of the 4,4-diphenylpiperidine ring can be envisioned through several pathways. A common strategy involves breaking the C2-C3 and C5-C6 bonds, which could conceptually lead back to a nitrogen-containing five-carbon chain and a carbonyl equivalent. A more practical approach, however, involves disconnections that lead to more readily accessible precursors. One such strategy is a disconnection at the C2-N and C6-N bonds, which points towards a 1,5-dicarbonyl compound and ammonia (B1221849) or a primary amine. Another powerful disconnection strategy involves breaking the C3-C4 and C5-C4 bonds, suggesting a Michael addition-type reaction of a nitrogen-containing nucleophile to a diphenyl-substituted acceptor.

A particularly effective retrosynthetic approach for 4,4-disubstituted piperidines involves the use of a precursor that already contains the diphenylmethyl moiety. This simplifies the construction of the quaternary center. For instance, a key intermediate could be a suitably functionalized 1,5-dihalide or a related electrophile that can undergo cyclization with a nitrogen source.

Classical and Modern Approaches to Piperidine Ring Formation

The construction of the piperidine ring is a cornerstone of heterocyclic chemistry, with a rich history of classical methods and a continuous evolution of modern, more efficient strategies.

Catalytic Hydrogenation and Reduction Strategies

Catalytic hydrogenation of pyridine (B92270) derivatives is a widely employed method for the synthesis of the piperidine core. For the synthesis of 4,4-diphenylpiperidine, a potential precursor would be 4,4-diphenylpyridine. However, the direct synthesis of such a pyridine derivative can be challenging. A more common approach is the hydrogenation of more accessible pyridine precursors, followed by functionalization at the 4-position.

The hydrogenation of pyridines can be achieved using various heterogeneous catalysts, such as platinum, palladium, or rhodium on a carbon support. nih.gov The reaction conditions, including pressure, temperature, and solvent, can significantly influence the efficiency and selectivity of the reduction. For instance, the selective hydrogenation of 4-phenylpyridine (B135609) to 4-phenylpiperidine (B165713) has been demonstrated using a Pd/C catalyst. nih.gov

| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity for 4-Phenylpiperidine (%) |

| 5% Rh/C | Ethyl Acetate | 25 | 50 | 40 | 85 |

| 5% Pd/C | Ethyl Acetate | 25 | 50 | >99 | 98 |

| 5% Ru/C | Ethyl Acetate | 25 | 50 | <5 | - |

| 5% Pt/C | Ethyl Acetate | 25 | 50 | 10 | 90 |

Table 1: Catalytic Hydrogenation of 4-Phenylpyridine nih.gov

Modern advancements in this area include the use of more sophisticated catalyst systems, such as those based on iridium, which can offer higher selectivity and functional group tolerance. ajchem-b.com

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions provide a powerful and convergent approach to the synthesis of the piperidine ring. These methods typically involve the formation of one or two C-N bonds in a single step from an acyclic precursor.

One classical approach is the Dieckmann condensation , which involves the intramolecular cyclization of a diester to form a β-keto ester. ajchem-b.comrsc.orgresearchgate.net For the synthesis of a 4,4-diphenylpiperidine precursor, a suitably substituted adipic acid derivative could be employed. The resulting cyclic β-keto ester can then be further manipulated to afford the desired piperidine ring.

Another important intramolecular cyclization is the Hofmann-Löffler-Freytag reaction , which involves the rearrangement of an N-haloamine to form a pyrrolidine (B122466) or piperidine ring. acs.org This radical-based cyclization is particularly useful for the synthesis of substituted piperidines.

More contemporary methods often employ transition metal-catalyzed intramolecular cyclizations. For example, palladium- or rhodium-catalyzed intramolecular amination of alkenes or alkynes can provide efficient access to the piperidine scaffold. dicp.ac.cn

Reductive Amination Protocols for N-Alkylation

Once the 4,4-diphenylpiperidine core is synthesized, the final step in the preparation of this compound is the introduction of the secondary butyl group onto the nitrogen atom. Reductive amination is a highly effective and widely used method for this transformation. nih.govresearchgate.netresearchgate.net

This reaction involves the condensation of the secondary amine (4,4-diphenylpiperidine) with a ketone (butan-2-one) to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being among the most common. researchgate.net The choice of reducing agent can influence the reaction conditions and the tolerance of other functional groups.

| Amine | Carbonyl Compound | Reducing Agent | Solvent | Yield (%) |

| Aniline | Benzaldehyde | NaBH₄ / Boric Acid | Solvent-free | 98 |

| Piperidine | Cyclohexanone | NaBH₄ / Boric Acid | Solvent-free | 95 |

| Morpholine | Acetophenone | NaBH₄ / Boric Acid | Solvent-free | 92 |

Table 2: Examples of Reductive Amination Reactions researchgate.net

Direct N-alkylation using a secondary butyl halide is an alternative approach, but it can be complicated by over-alkylation and the formation of quaternary ammonium (B1175870) salts. Reductive amination offers a more controlled and generally higher-yielding route to the desired product.

Stereoselective Synthesis of Piperidine Scaffolds

While this compound itself is achiral at the C4 position due to the gem-diphenyl substitution, the principles of stereoselective synthesis are crucial for the preparation of chiral analogues and for controlling the stereochemistry of other substituents on the piperidine ring.

Chiral Catalyst Development for Asymmetric Transformations

The development of chiral catalysts for the asymmetric synthesis of piperidines has been a major focus of research. These catalysts can induce enantioselectivity in various reactions, leading to the formation of single enantiomers of chiral piperidine derivatives.

Asymmetric Hydrogenation: Chiral rhodium and iridium complexes are widely used for the asymmetric hydrogenation of prochiral pyridine derivatives. ajchem-b.comrsc.orgdicp.ac.cnresearchgate.netliverpool.ac.ukrsc.orgrsc.org Ligands such as BINAP and its derivatives have proven to be highly effective in inducing high levels of enantioselectivity. For instance, rhodium-catalyzed asymmetric hydrogenation of certain pyridinium (B92312) salts has been shown to produce chiral piperidines with excellent enantiomeric excess. dicp.ac.cnliverpool.ac.uk

Chiral Auxiliary-Mediated Synthesis: Another powerful strategy involves the use of a chiral auxiliary. researchgate.netresearchgate.netnih.govacs.org The auxiliary is temporarily attached to the substrate, directs the stereochemical outcome of a key reaction, and is then removed. Chiral oxazolidinones, for example, have been successfully employed as auxiliaries in the asymmetric hydrogenation of pyridine derivatives to afford chiral piperidines with high stereocontrol. researchgate.net

The development of new and more efficient chiral catalysts remains an active area of research, with the goal of achieving high enantioselectivity under mild conditions for a broad range of substrates. These advancements will undoubtedly facilitate the synthesis of complex and stereochemically rich piperidine-containing molecules with potential therapeutic applications.

Diastereoselective Control in Cyclization Reactions

The stereochemistry of the piperidine core is crucial for its biological activity, making diastereoselective control a key aspect of its synthesis. Achieving such control during cyclization reactions allows for the precise arrangement of substituents on the piperidine ring. Various strategies have been developed to influence the stereochemical outcome of these reactions.

One effective method involves the use of chiral auxiliaries or catalysts to guide the formation of specific stereoisomers. For instance, intramolecular cyclization reactions can be designed to proceed in a highly diastereoselective manner. The Mannich reaction, a cornerstone in the synthesis of nitrogen-containing heterocycles, can be rendered diastereoselective to control the stereochemistry of the resulting piperidine. nih.gov This control is retained during subsequent reductive cyclization steps. nih.gov

Furthermore, cascade reactions, where multiple bond-forming events occur in a single pot, can be engineered to be stereocontrolled. rsc.org For example, δ-valerolactam-tethered alkenols have been shown to react regioselectively and diastereoselectively to afford 2-piperidinone-fused 3-methylenetetrahydropyrans. rsc.orgnih.gov The strategic placement of substituents on the starting materials can effectively direct the stereochemical course of the cyclization. nih.gov Catalytic hydrogenation of intermediates is another powerful tool for establishing stereocenters with high diastereoselectivity. rsc.org The choice of catalyst and reaction conditions plays a pivotal role in determining the facial selectivity of the hydrogen addition. nih.gov

Transaminase-triggered cyclizations represent a biocatalytic approach to the stereoselective synthesis of 2-substituted chiral piperidines. acs.org By selecting the appropriate transaminase enzyme, it is possible to access both enantiomers of the desired product with high enantiomeric excess. acs.org This enzymatic approach offers a green and highly selective alternative to traditional chemical methods.

Functionalization and Derivatization at C-4 and N-1 Positions

The C-4 and N-1 positions of the piperidine scaffold are common sites for functionalization and derivatization to modulate the compound's properties. The introduction of two phenyl groups at the C-4 position and a secondary butyl group at the N-1 position are defining features of this compound.

Alkylation and Acylation Reactions on the Piperidine Nitrogen

The nitrogen atom (N-1) of the piperidine ring is a nucleophilic center that readily undergoes alkylation and acylation reactions. N-alkylation introduces an alkyl substituent, such as the secondary butyl group in the target compound. This is typically achieved by reacting the parent 4,4-diphenylpiperidine with an appropriate alkylating agent, such as a sec-butyl halide (e.g., 2-bromobutane). The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net Common bases include potassium carbonate or sodium bicarbonate. researchgate.netnih.gov The choice of solvent, such as dimethylformamide (DMF) or acetonitrile, can influence the reaction rate and yield. researchgate.net

N-acylation involves the introduction of an acyl group onto the piperidine nitrogen. This can be accomplished using acylating agents like acyl chlorides or acid anhydrides. google.comnih.gov For instance, N-acetylation can be performed using acetyl chloride or acetic anhydride. google.com These reactions are fundamental for creating amide derivatives or for use as a protecting group strategy during multi-step syntheses. google.com

| Reaction Type | Reagents | Typical Conditions | Product |

| N-Alkylation | Alkyl halide (e.g., sec-butyl bromide) | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Room Temp to 70°C | N-Alkylpiperidine |

| N-Acylation | Acyl chloride (e.g., acetyl chloride) | Reflux, 4-6 hours | N-Acylpiperidine |

Introduction of Phenyl Groups via Friedel-Crafts Conditions

The geminal diphenyl substitution at the C-4 position is a key structural feature. A common method for attaching aryl groups to a carbon center is through the Friedel-Crafts reaction. wikipedia.org In the context of synthesizing the 4,4-diphenylpiperidine core, a synthetic route can involve a Friedel-Crafts acylation followed by the addition of a second phenyl group via a Grignard reaction. google.com

The process can start with a precursor like N-acetyl-4-piperidinecarboxylic acid. This compound can undergo a Friedel-Crafts acylation with benzene (B151609) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to attach the first phenyl group and form a ketone. google.comwikipedia.orgnih.gov Subsequently, the addition of a phenyl Grignard reagent (phenylmagnesium halide) to the ketone carbonyl group introduces the second phenyl group, leading to a tertiary alcohol intermediate. google.com Final steps would involve dehydration and reduction to yield the 4,4-diphenylpiperidine structure.

It is important to note that in Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid catalyst, necessitating stoichiometric amounts of the catalyst. wikipedia.org

Substitution Pattern Influence on Synthetic Routes

The substitution pattern on the piperidine ring significantly influences the choice of synthetic routes and the reactivity of the molecule. The presence of two bulky phenyl groups at the C-4 position creates considerable steric hindrance. This steric bulk can affect the rate and feasibility of subsequent reactions at or near this position.

On the other hand, the electronic properties of substituents also play a critical role. For example, in the synthesis of piperidines via intramolecular reductive hydroamination/cyclization, strong electron-releasing substituents on an aryl ring can lead to undesired hydrolysis products, while electron-withdrawing groups may halt the reaction altogether. nih.gov The steric bulkiness of substituents can also influence the efficacy of catalysts used in synthetic steps like hydrogenation, thereby affecting the reaction rate. nih.gov

The nature of the substituent on the nitrogen atom also impacts the molecule's properties. Studies on substituted piperidine naphthamides have shown that the type of N-substituent (e.g., benzyl (B1604629) vs. phenylpropyl) and the length of the linker between a phenyl ring and the basic nitrogen can dramatically alter the compound's affinity for various receptors. nih.gov This highlights how modifications at the N-1 position, such as the introduction of a sec-butyl group, are crucial for fine-tuning the molecule's biological profile.

Emerging Synthetic Technologies

Modern synthetic chemistry is continually evolving, with new technologies being developed to improve efficiency, reduce reaction times, and promote greener chemical processes. These emerging technologies are being applied to the synthesis of complex heterocyclic structures like diphenylpiperidines.

Microwave-Assisted Synthesis of Diphenylpiperidines

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating a wide range of chemical reactions. derpharmachemica.com The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and sometimes enhanced product purity compared to conventional heating methods. derpharmachemica.comnih.gov

This technology is particularly well-suited for the synthesis of heterocyclic compounds, including dihydropyridines and their derivatives. derpharmachemica.comnih.gov For instance, the Hantzsch dihydropyridine (B1217469) synthesis, a multi-component reaction, can be performed efficiently under solvent-free conditions using microwave irradiation, often resulting in very high yields in a short period. nih.gov Microwave-assisted protocols have been developed for synthesizing various quinoline (B57606) and pyrimidine (B1678525) derivatives, which share structural motifs with piperidines. nih.gov These methods often offer advantages such as operational simplicity and are considered more environmentally friendly. derpharmachemica.com The application of microwave heating could potentially streamline the synthesis of this compound and its analogues by accelerating key steps like cyclization or functionalization reactions.

| Heating Method | Reaction Time | Yield | Notes |

| Conventional Heating | Several hours to days | Moderate to Good | Standard laboratory procedure |

| Microwave Irradiation | Minutes | Good to Excellent | Rapid, efficient, often higher yields derpharmachemica.comnih.gov |

Flow Chemistry Applications in Heterocycle Synthesis

The paradigm of modern organic synthesis is increasingly shifting towards continuous flow chemistry, a technology that offers significant advantages over traditional batch processing. mdpi.comdrreddys.com This is particularly evident in the synthesis of heterocyclic compounds, which form the backbone of a vast array of pharmaceuticals and biologically active molecules. nih.govsci-hub.se The application of flow chemistry to the synthesis of piperidine derivatives, including this compound and its analogues, presents a powerful strategy for enhancing reaction efficiency, safety, and scalability. strath.ac.uknih.gov

Continuous flow methodologies provide meticulous control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved selectivity, and greater reproducibility. nih.govmdpi.com The large surface-area-to-volume ratio inherent in microreactors facilitates superior heat and mass transfer, enabling reactions to be performed under conditions that would be hazardous or inefficient in conventional batch setups. mdpi.commdpi.com These features are especially beneficial for the synthesis of complex molecules, allowing for the telescoping of multiple reaction steps into a single, continuous process, thereby minimizing intermediate isolation and purification. uc.ptnih.gov

The synthesis of the piperidine core, a crucial step in the production of this compound, can be significantly optimized using flow chemistry. One prominent method is the continuous liquid-phase hydrogenation of pyridine precursors in microreactors. patsnap.compatsnap.com This technique strengthens the gas-liquid-solid three-phase mass transfer, leading to milder reaction conditions, substantially shorter reaction times, and reduced hydrogen consumption compared to batch hydrogenation. patsnap.com

Another innovative approach is the use of electroreductive cyclization in a flow microreactor. nih.govresearchgate.net This method allows for the synthesis of piperidine derivatives from readily available imines and terminal dihaloalkanes. The large specific surface area of the microreactor enhances the efficiency of the reduction at the cathode, resulting in good yields and offering a greener synthetic route by eliminating the need for expensive or toxic reagents. nih.gov

While specific literature on the flow synthesis of this compound is not extensively available, the established principles and successful applications of flow chemistry in the synthesis of analogous piperidine structures provide a strong foundation for its adaptation. The following table summarizes representative examples of piperidine synthesis using flow chemistry, illustrating the typical reaction conditions and outcomes that could be extrapolated for the synthesis of the target compound and its analogues.

| Piperidine Derivative | Synthetic Method | Catalyst/Reagent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Piperidine | Continuous liquid-phase hydrogenation of pyridine | Ruthenium/carbon | 60°C, 2.0 MPa, 100s residence time | ~100% | patsnap.com |

| N-Benzyl-2-phenylpiperidine | Electroreductive cyclization | Not specified | Continuous electrolysis for ~1 hour | Good | nih.gov |

| Various substituted piperidines | Telescoped reductive amination–lactamization–amide/ester reduction | 5% Pt/C | Optimized flow rates and reagent stoichiometries | Not specified | researchgate.net |

The development of a continuous flow process for this compound would likely involve a multi-step sequence. This could entail the initial formation of a suitable precursor in one reactor module, followed by its direct transfer into a second module for the key cyclization or substitution reaction to form the piperidine ring, and finally, introduction of the secondary butyl group in a subsequent step. The integration of in-line analysis and purification technologies would further streamline the process, accelerating production while maintaining high product quality. nih.gov The inherent safety and efficiency of flow chemistry make it a highly attractive and sustainable approach for the synthesis of this and other complex heterocyclic compounds. sci-hub.se

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Techniques for Elucidating Complex Stereochemical Features

Spectroscopy provides invaluable insight into the dynamic and stereochemical aspects of molecules in solution. For a molecule with the complexity of 1-secondary butyl-4,4-diphenylpiperidine, which contains a chiral center at the sec-butyl group and a flexible piperidine (B6355638) ring, advanced spectroscopic methods are indispensable.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive technique for probing the conformational dynamics of molecules in solution. figshare.com For this compound, NMR studies would focus on two key dynamic processes: the piperidine ring inversion and the nitrogen inversion.

The piperidine ring is well-known to preferentially adopt a chair conformation, similar to cyclohexane. asianpubs.org The presence of the N-sec-butyl substituent introduces significant steric considerations that influence the equilibrium between different chair forms and the orientation of the substituent. Advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), would be employed to assign the signals of all protons and carbons and to probe through-space proximities between atoms. mdpi.com

Variable-temperature (VT) NMR studies are particularly crucial for investigating conformational dynamics. By recording spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of conformational exchange becomes comparable to the NMR timescale. This allows for the calculation of the energy barriers (ΔG‡) for ring and nitrogen inversion. In N-alkyl-4,4-diphenylpiperidines, the steric bulk of the N-substituent plays a significant role in these dynamics. nih.gov The sec-butyl group, being less bulky than a tert-butyl group but more so than smaller alkyl groups, would be expected to have a distinct influence on these energy barriers.

Table 1: Illustrative NMR Data for Conformational Analysis of 1-sec-butyl-4,4-diphenylpiperidine This table is a hypothetical representation of expected data based on related compounds.

| Parameter | Expected Observation | Information Gained |

|---|---|---|

| Proton Chemical Shifts (¹H NMR) | Distinct signals for axial and equatorial protons on the piperidine ring at low temperature. | Confirmation of a stable chair conformation on the NMR timescale. |

| NOESY Cross-Peaks | Correlations between the sec-butyl protons and specific piperidine ring protons. | Determination of the preferred orientation (axial/equatorial) of the N-substituent. |

| Coalescence Temperature (VT-NMR) | Observation of signal broadening and merging for piperidine ring protons as temperature increases. | Used to calculate the free energy of activation (ΔG‡) for the chair-to-chair ring inversion process. |

| ¹³C NMR Chemical Shifts | Specific chemical shifts for C2/C6 and C3/C5 carbons of the piperidine ring. | Sensitive to the ring conformation and substituent effects. |

The presence of a sec-butyl group attached to the nitrogen atom introduces a stereocenter, meaning this compound exists as a pair of enantiomers, (R) and (S). Chiroptical spectroscopy, which measures the differential interaction of a chiral molecule with left and right circularly polarized light, is the definitive method for determining the absolute configuration of such compounds in solution.

Techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be utilized. rsc.org An experimental ECD or VCD spectrum of an enantiomerically pure sample would be recorded. The absolute configuration is then assigned by comparing this experimental spectrum to a theoretical spectrum generated using computational methods, typically Density Functional Theory (DFT). rsc.org A match between the experimental and the calculated spectrum for a specific configuration (e.g., the R-isomer) provides a confident assignment of the absolute stereochemistry. This combined experimental and computational approach is a powerful tool for the unambiguous stereochemical characterization of chiral molecules.

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography provides the most definitive and accurate picture of a molecule's three-dimensional structure in the solid state. nih.gov An analysis of a single crystal of this compound would yield precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous view of its solid-state conformation and packing.

Consistent with studies of numerous piperidine derivatives, the six-membered piperidine ring of this compound is expected to adopt a chair conformation in the crystal structure. asianpubs.orgresearchgate.net Crystallographic data would allow for the precise calculation of ring puckering parameters, confirming the specific nature of the chair. The analysis would focus on the orientation of the bulky sec-butyl group on the nitrogen, which would likely occupy an equatorial position to minimize steric hindrance, a common feature in N-substituted piperidines. nih.govwhiterose.ac.uk

Table 2: Illustrative Crystallographic Parameters for Phenyl Ring Orientation This table is a hypothetical representation of expected data.

| Parameter | Definition | Expected Value Range |

|---|---|---|

| Dihedral Angle τ1 (C3-C4-C1'-C2') | Torsion angle defining the rotation of Phenyl Ring 1. | 40° - 70° |

| Dihedral Angle τ2 (C5-C4-C1''-C2'') | Torsion angle defining the rotation of Phenyl Ring 2. | 40° - 70° |

| Inter-ring Angle | Angle between the planes of the two phenyl rings. | 80° - 110° |

The arrangement of molecules in a crystal lattice is governed by a network of non-covalent intermolecular interactions. chemrxiv.org For this compound, which lacks strong hydrogen bond donors, the crystal packing would likely be dominated by weaker interactions such as van der Waals forces and C-H...π interactions. mdpi.com

C-H...π interactions are a form of weak hydrogen bond where a C-H bond (from the piperidine or sec-butyl group) acts as the donor and the electron-rich π-system of a phenyl ring on an adjacent molecule acts as the acceptor. unipr.itnih.gov Analysis of the crystal structure would involve identifying short contact distances between these groups, typically where the C-H to centroid distance is less than ~3.9 Å. nih.gov These interactions play a crucial role in the stabilization and topology of the crystal packing, influencing the material's physical properties. researchgate.netnih.gov

Vibrational Spectroscopy for Conformational Isomerism

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for investigating the conformational isomers of cyclic molecules like piperidine derivatives. The vibrational modes of a molecule are sensitive to its geometry, and thus, different conformers will exhibit distinct spectral signatures.

In N-substituted piperidines, the primary conformational isomerism involves the orientation of the N-substituent (axial vs. equatorial) and the chair-boat-twist conformations of the piperidine ring itself. The chair conformation is generally the most stable. For an N-alkyl substituted piperidine, an equilibrium exists between the conformer with the alkyl group in the axial position and the one with it in the equatorial position. The vibrational frequencies of the C-H and C-N bonds adjacent to the nitrogen atom are particularly sensitive to this equilibrium.

Computational studies on simple analogs like piperidine and N-methylpiperidine provide a basis for assigning the complex spectra of more substituted derivatives. Density Functional Theory (DFT) calculations are commonly used to predict the vibrational frequencies for different conformers. By comparing these theoretical spectra with experimental FT-IR and FT-Raman data, the presence and relative abundance of different conformers in a sample can be determined.

For a molecule like this compound, specific vibrational modes would be of interest:

C-H Stretching Vibrations: The stretching frequencies of the C-H bonds on the piperidine ring and the sec-butyl group, typically in the 2800-3000 cm⁻¹ region, can shift based on the steric environment in different conformations.

Ring Vibrations: The breathing and deformation modes of the piperidine ring, often found in the 800-1200 cm⁻¹ region, are characteristic of the ring's conformation (chair, boat, or twist).

C-N Stretching Vibrations: The stretching of the C-N bonds is sensitive to the substituent and its orientation.

| Vibrational Mode | Piperidine (cm⁻¹) nih.govspectrabase.comchemicalbook.com | Assignment |

|---|---|---|

| N-H Stretch | ~3289 | Stretching of the N-H bond |

| CH₂ Asymmetric Stretch | ~2935 | Asymmetric stretching of methylene (B1212753) groups |

| CH₂ Symmetric Stretch | ~2853 | Symmetric stretching of methylene groups |

| CH₂ Scissoring | ~1468 | Bending vibration of methylene groups |

| C-N Stretch | ~1160 | Stretching of the C-N bonds in the ring |

| Ring Deformation | ~866 | Deformation of the piperidine ring |

Molecular Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a computational method used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. The MEP is mapped onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

Typically, the color code is as follows:

Red: Represents regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Represents regions of most positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack.

Green: Represents regions of neutral or near-zero potential.

Yellow and Orange: Represent intermediate levels of negative and positive potential, respectively.

For this compound, the MEP surface would be expected to show several key features. The region around the nitrogen atom, due to its lone pair of electrons, would be a site of negative potential (red or yellow), making it a primary site for protonation and interaction with electrophiles. The hydrogen atoms of the piperidine ring and the sec-butyl group would exhibit positive potential (blue or light blue). The diphenyl groups, with their electron-rich π-systems, would show negative potential above and below the plane of the rings, while the edges of the rings (due to the hydrogen atoms) would be positive.

This analysis is invaluable for understanding how the molecule might interact with biological targets or other reagents, highlighting the regions most likely to be involved in hydrogen bonding and other electrostatic interactions.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in the crystalline state. The Hirshfeld surface of a molecule is defined as the region in space where the contribution to the electron density from that molecule is greater than the contribution from all other molecules in the crystal.

By mapping properties like dnorm (a normalized contact distance) onto this surface, close intermolecular contacts can be identified. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are typically strong interactions like hydrogen bonds. White regions represent contacts at approximately the van der Waals distance, and blue regions indicate longer contacts.

A study of a closely related diphenylpiperidine derivative, 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one, provides insight into the types of interactions that would likely stabilize the crystal structure of this compound. nih.gov The analysis revealed the following contributions of intermolecular contacts:

| Intermolecular Contact Type | Contribution (%) in a Diphenylpiperidine Analog nih.gov |

|---|---|

| H···H | 74.2 |

| C···H/H···C | 18.7 |

| O···H/H···O | 7.0 |

| N···H/H···N | 0.1 |

This data indicates that the crystal packing is dominated by weak van der Waals H···H and C···H interactions, which is expected for a molecule with a large number of hydrogen atoms on its periphery. The presence of even a small percentage of N···H contacts signifies the role of the piperidine nitrogen in directing intermolecular associations. For this compound, which lacks an oxygen atom, the O···H contacts would be absent, and the relative percentages of H···H, C···H, and N···H contacts would be redistributed. This analysis provides a quantitative fingerprint of the molecule's intermolecular interaction patterns. crystalexplorer.net

Chemical Reactivity and Transformation Studies of 1 Secondary Butyl 4,4 Diphenylpiperidine

Reactivity of the Piperidine (B6355638) Nitrogen: Quaternization and N-Dealkylation

The lone pair of electrons on the piperidine nitrogen atom makes it a nucleophilic and basic center, susceptible to reactions with electrophiles.

Quaternization: The reaction of the tertiary amine with alkyl halides leads to the formation of quaternary ammonium (B1175870) salts. While specific studies on the quaternization of 1-secondary butyl-4,4-diphenylpiperidine are not extensively documented, the reactivity is expected to be influenced by the steric hindrance posed by the secondary butyl group and the bulky 4,4-diphenyl substitution. The quaternization of N-substituted piperidines is a well-established reaction, and the diastereoselectivity of such reactions can be influenced by the nature of the substituent on the nitrogen and the alkylating agent.

N-Dealkylation: The removal of the N-alkyl group is a significant transformation for many amine-containing compounds. drugbank.com Various chemical methods are available for the N-dealkylation of tertiary amines, including the use of chloroformates and photochemical approaches. drugbank.commdpi.com For instance, the von Braun reaction, employing cyanogen (B1215507) bromide, is a classic method for the N-dealkylation of tertiary amines. mdpi.com The reaction proceeds through a quaternary cyanoammonium intermediate, which then breaks down to a cyanamide (B42294) and an alkyl bromide. mdpi.com

Metabolic N-dealkylation is also a crucial pathway in the biotransformation of many pharmaceutical compounds containing alkylamino moieties. nih.gov This process is often catalyzed by cytochrome P450 enzymes and involves the hydroxylation of the carbon atom alpha to the nitrogen, leading to an unstable intermediate that spontaneously cleaves to the dealkylated amine and an aldehyde or ketone. nih.gov While tert-butyl groups are generally less prone to metabolic oxidative dealkylation, secondary butyl groups can be more susceptible to this transformation. nih.gov

| Reaction Type | Reagents/Conditions | Expected Product | Notes |

| Quaternization | Alkyl halide (e.g., CH₃I) | 1-Secondary butyl-1-methyl-4,4-diphenylpiperidinium iodide | Steric hindrance may affect reaction rates. |

| N-Dealkylation (Chemical) | Cyanogen bromide (von Braun reaction) | 4,4-Diphenylpiperidine (B1608142) | A classic method for N-dealkylation. |

| N-Dealkylation (Chemical) | Phenyl chloroformate followed by hydrolysis | 4,4-Diphenylpiperidine | Another common method for N-dealkylation. |

| N-Dealkylation (Metabolic) | Cytochrome P450 enzymes | 4,4-Diphenylpiperidine and butan-2-one | A potential in vivo transformation. nih.gov |

Aromatic Substitutions on the Phenyl Rings

The two phenyl groups of this compound are susceptible to electrophilic aromatic substitution reactions. The piperidine ring, being an alkyl substituent, is generally considered an activating group and an ortho-, para-director for these reactions. However, the bulky nature of the entire 4-piperidyl substituent can exert significant steric hindrance, primarily directing incoming electrophiles to the para position of the phenyl rings.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic examples of electrophilic aromatic substitution. nih.gov These reactions involve the introduction of an alkyl or acyl group onto the aromatic ring, typically using a Lewis acid catalyst such as aluminum chloride. nih.govmdpi.com In the case of this compound, the reaction with an acyl halide in the presence of a Lewis acid would be expected to yield the di-acylated product, with substitution occurring at the para positions of both phenyl rings to minimize steric clash.

While specific studies on this compound are limited, the synthesis of related 1-alkyl-4,4-diphenylpiperidines has been achieved through a regioselective Friedel-Crafts reaction of various N-substituted piperidine derivatives with benzene (B151609). nih.gov This indicates the feasibility of aromatic substitution on the diphenylpiperidine core.

| Reaction Type | Reagents/Conditions | Expected Major Product |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 1-Secondary butyl-4,4-bis(4-acetylphenyl)piperidine |

| Nitration | HNO₃, H₂SO₄ | 1-Secondary butyl-4,4-bis(4-nitrophenyl)piperidine |

| Halogenation | Br₂, FeBr₃ | 1-Secondary butyl-4,4-bis(4-bromophenyl)piperidine |

Ring-Opening and Ring-Expansion Reactions

The piperidine ring is a relatively stable six-membered heterocycle. Ring-opening or ring-expansion reactions typically require specific functionalization or harsh reaction conditions. For a saturated piperidine ring like the one in this compound, such reactions are not common. However, the introduction of specific functional groups or the use of certain reagents could potentially lead to ring transformations. For instance, the presence of a good leaving group adjacent to the nitrogen could facilitate ring-opening upon nucleophilic attack. Without such activation, the C-N and C-C bonds of the piperidine ring are generally robust.

Regioselectivity and Chemoselectivity in Chemical Transformations

Regioselectivity: In the context of aromatic substitution, the regioselectivity is primarily governed by steric factors. The bulky 1-secondary butyl-4-piperidyl substituent directs electrophilic attack to the para position of the phenyl rings, as this is the most sterically accessible position.

Chemoselectivity: The compound possesses two main reactive sites: the nucleophilic piperidine nitrogen and the aromatic phenyl rings. The chemoselectivity of a reaction will depend on the nature of the reagents and reaction conditions. Electrophilic reagents will preferentially react with the site of highest electron density. Strong electrophiles, such as those generated in Friedel-Crafts reactions, will attack the electron-rich phenyl rings. In contrast, alkylating agents will typically react with the more nucleophilic piperidine nitrogen to form a quaternary ammonium salt. Under metabolic conditions, enzymatic reactions can selectively target the N-sec-butyl group for dealkylation. nih.gov

Mechanistic Investigations of Key Reactions

Mechanism of N-Dealkylation: As mentioned, chemical N-dealkylation via the von Braun reaction proceeds through an initial nucleophilic attack of the piperidine nitrogen on the cyanogen bromide, forming a cyanoammonium salt. This is followed by an intramolecular SN2 reaction where the bromide ion attacks one of the carbon atoms of the N-substituent, leading to the cleavage of the C-N bond and formation of the N-cyanamide and the corresponding alkyl bromide. mdpi.com

Mechanism of Electrophilic Aromatic Substitution: The mechanism for reactions like Friedel-Crafts acylation involves the initial formation of a highly electrophilic acylium ion from the acyl halide and the Lewis acid catalyst. nih.gov The π-electrons of one of the phenyl rings then attack the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. msu.edulibretexts.org Finally, a base (such as the Lewis acid-halide complex) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the substituted product. msu.edulibretexts.org

Molecular Interactions and Mechanistic Elucidation in Preclinical Research

Target Identification Methodologies for Piperidine (B6355638) Derivatives (Non-Clinical)

Identifying the molecular targets of new piperidine derivatives is a critical first step in preclinical research. In silico methods, which use computational models to predict biological activity, are invaluable for this purpose. clinmedkaz.org These approaches can forecast the effects of compounds on a wide range of biological targets, including enzymes, receptors, transport systems, and ion channels, thereby guiding further preclinical investigation. clinmedkaz.org

Ligand-Based and Structure-Based Approaches for Target Prediction

Target prediction for piperidine derivatives often employs a combination of ligand-based and structure-based computational methods. iptonline.com

Ligand-based approaches infer the binding characteristics of a new molecule by comparing it to known active molecules. iptonline.com This method is particularly useful when the three-dimensional structure of the target is unknown. iptonline.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling use statistical methods to correlate molecular descriptors with biological activity. iptonline.comresearchgate.net Online tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) utilize these principles to predict the most probable protein targets and pharmacological effects of new compounds based on their chemical structures. clinmedkaz.orgclinmedkaz.org

Structure-based approaches , conversely, depend on the known three-dimensional structure of the target protein. iptonline.com Molecular docking, a key technique in this approach, predicts how a ligand will bind to a protein's active site and estimates the binding affinity. iptonline.commdpi.com This method provides detailed insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. iptonline.comnih.gov For piperidine derivatives, structure-based design has been used to optimize their binding affinity for targets like the acetylcholine-binding protein (AChBP), which serves as a model for nicotinic acetylcholine (B1216132) receptors. nih.gov

The integration of both ligand- and structure-based methods offers a complementary and more robust strategy for target identification, prioritizing compounds that are both structurally and chemically promising for further development. iptonline.com

Proteomics-Based Target Identification (e.g., Affinity Proteomics)

Proteomics offers a powerful experimental approach to identify the cellular targets of bioactive compounds directly within a complex biological system. frontiersin.org Chemical proteomics, in particular, employs various strategies to isolate and identify proteins that interact with a small molecule of interest. mdpi.com

Affinity proteomics , a prominent method within compound-centered chemical proteomics (CCCP), involves immobilizing the compound on a solid support to "fish" for its binding partners from a cell lysate. frontiersin.org The captured proteins are then identified using techniques like mass spectrometry.

Another approach is activity-based protein profiling (ABPP) , which focuses on identifying the active enzymes within a specific protein family that interact with the compound. mdpi.com Furthermore, quantitative proteomics methods, such as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), can enhance the precision of target identification by mitigating issues of non-specific binding. mdpi.com These proteomics-based strategies have been successfully used to identify the targets of various natural products and other small molecules, providing a direct avenue for elucidating the mechanism of action of novel piperidine derivatives. frontiersin.orgresearchgate.net

In Vitro Receptor Binding and Ligand Affinity Studies

Following computational predictions, in vitro binding assays are essential for experimentally validating the interactions between a compound and its putative targets. These assays provide quantitative data on binding affinity and selectivity. springernature.com

Radioligand Binding Assays

Radioligand binding assays are a highly sensitive and specific method for characterizing the interaction between a ligand and its receptor. oncodesign-services.com This technique utilizes a radioactively labeled compound (radioligand) to quantify its binding to a target receptor, often in membrane preparations or cell lines expressing the receptor. springernature.comoncodesign-services.com By measuring the amount of radioactivity bound to the receptor at various concentrations of the radioligand, one can determine key parameters such as the equilibrium dissociation constant (Kd), which reflects the affinity of the ligand for the receptor, and the maximum number of binding sites (Bmax). nih.gov

Competition Binding Experiments (e.g., for MPTP Receptor, 5-HT2A Receptor)

Competition binding assays are a variation of radioligand binding assays used to determine the affinity of an unlabeled compound for a receptor. oncodesign-services.comnih.gov In these experiments, a fixed concentration of a radioligand is incubated with the receptor in the presence of increasing concentrations of the unlabeled test compound. nih.gov The unlabeled compound competes with the radioligand for binding to the receptor, and the concentration at which it inhibits 50% of the specific binding of the radioligand is known as the IC50 value. nih.gov This value can then be used to calculate the equilibrium inhibitory constant (Ki), which represents the affinity of the unlabeled compound for the receptor. nih.gov

For instance, the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is known to induce Parkinson's-like symptoms, and compounds that interact with its binding sites are of interest. nih.gov Budipine (B1215406), a compound containing a 1-tert-butyl-4,4-diphenylpiperidine structure, has been shown to antagonize the neurotoxic effects of MPTP. nih.gov

Similarly, the serotonin (B10506) 2A (5-HT2A) receptor is a key target for many neuropsychiatric drugs. Competition binding assays using radioligands like [3H]ketanserin or [3H]MDL 100907 are commonly employed to evaluate the affinity of new piperidine derivatives for this receptor. nih.govacs.orgnih.gov Such studies have been instrumental in understanding the structure-activity relationships of 4-benzoyl-piperidine derivatives as 5-HT2A antagonists. nih.gov

Table 1: Example Data from Competition Binding Assays for Piperidine Derivatives This table is illustrative and contains hypothetical data for demonstration purposes.

| Compound | Target Receptor | Radioligand | Ki (nM) |

|---|---|---|---|

| Derivative A | 5-HT2A | [3H]ketanserin | 15.2 |

| Derivative B | 5-HT2A | [3H]ketanserin | 57.0 |

| Derivative C | Sigma-1 | 3H-pentazocine | 3.2 |

| Derivative D | Sigma-1 | 3H-pentazocine | 8.9 |

Enzyme Interaction and Inhibition Mechanisms (In Vitro/Cellular)

Beyond receptor binding, the interaction of piperidine derivatives with enzymes is another crucial area of preclinical investigation. Many piperidine-containing compounds have been identified as potent enzyme inhibitors with applications in various therapeutic areas, including cancer and infectious diseases. researchgate.net

In silico studies can predict the potential of piperidine derivatives to interact with various enzymes. clinmedkaz.org For example, web tools may identify kinases, proteases, polymerases, and other enzymes as likely targets. clinmedkaz.org These computational predictions are then validated through in vitro and cellular enzyme assays.

These assays measure the effect of the compound on the catalytic activity of a specific enzyme. By determining the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50), researchers can quantify its inhibitory potency. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), providing a deeper understanding of how the compound interacts with the enzyme's active site or allosteric sites.

For example, studies on various piperidine derivatives have demonstrated their ability to inhibit enzymes such as methionine aminopeptidase, which is crucial for tumor growth. researchgate.net The insights gained from these enzyme interaction studies are vital for the rational design and optimization of new therapeutic agents based on the piperidine scaffold.

Cellular Pathway Modulation in Preclinical Models (Non-Clinical)

Studies using rodent models have demonstrated that 1-tert-butyl-4,4-diphenylpiperidine (budipine) can modulate central neurotransmitter systems, particularly dopamine (B1211576) and serotonin. In a rat model of neurodegeneration induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that causes permanently reduced dopamine and serotonin levels in the caudate nucleus, pretreatment with budipine was shown to prevent this reduction. nih.gov This suggests a protective effect against MPTP-induced neurotoxicity. nih.gov

Further research has explored its effects on neurotransmitter release. One study found that budipine enhances the release of dopamine induced by L-DOPA in the substantia nigra of reserpine-treated rats. nih.gov Another investigation using in vivo microdialysis in freely moving rats showed that while budipine alone did not significantly alter extracellular serotonin (5-HT), its co-administration with antidepressant drugs resulted in a significant increase in 5-HT levels in the frontal cortex compared to the effects of the antidepressants alone. nih.gov In contrast, a separate study did not find that budipine facilitated striatal dopamine release when administered intravenously. nih.gov

Table 2: Effects of Budipine on Neurotransmitter Levels in Rodent Models

| Model System | Neurotransmitter(s) | Brain Region | Observed Effect | Source |

|---|---|---|---|---|

| MPTP-treated rats | Dopamine, Serotonin | Caudate Nucleus | Prevented MPTP-induced reduction | nih.gov |

| Reserpine + α-MPT-treated rats | Dopamine | Substantia Nigra | Enhanced L-DOPA-induced release | nih.gov |

| Freely moving rats (co-administered with antidepressants) | Serotonin (5-HT) | Frontal Cortex | Significantly increased extracellular levels | nih.gov |

| 6-hydroxydopamine-lesioned rats | Dopamine | Striatum | Did not facilitate dopamine release | nih.gov |

Research into the effects of 1-tert-butyl-4,4-diphenylpiperidine (budipine) on apoptosis has yielded results indicating an anti-apoptotic, rather than an inductive, role in a specific neuronal cell model. A study investigating cisplatin-induced apoptosis in SH-SY5Y human neuroblastoma cells found that budipine provided a protective effect. lih.lu Apoptosis is a form of programmed cell death crucial for normal development and tissue homeostasis, and its dysregulation is a hallmark of cancer. frontiersin.org In this study, treatment with budipine at concentrations of 10⁻⁷, 10⁻⁸, and 10⁻⁹ mol/l significantly decreased the apoptotic cell death induced by the chemotherapeutic agent cisplatin. lih.lu The same study also noted that these concentrations of budipine reduced the release of the pro-inflammatory and pro-apoptotic cytokines Tumor Necrosis Factor-α (TNF-α) and Interleukin-6 (Il-6) in peripheral blood mononuclear cells. lih.lu These findings suggest that in the context of neuroblastoma cells exposed to cisplatin, budipine may slow the loss of neurons by creating an anti-apoptotic and anti-inflammatory environment. lih.lu There is no available data on its effects on apoptosis in other cancer cell lines.

Table 3: Anti-Apoptotic Effects of Budipine in a Neuroblastoma Cell Line

| Cell Line | Apoptosis Inducer | Budipine Concentrations | Observed Effect on Apoptosis | Source |

|---|---|---|---|---|

| SH-SY5Y (Human Neuroblastoma) | Cisplatin | 10⁻⁷, 10⁻⁸, 10⁻⁹ mol/l | Significantly decreased apoptotic cell death | lih.lu |

Development of Bioanalytical Methodologies for Molecular Interaction Assessment

The scientific literature contains descriptions of various bioanalytical methods that have been used to assess the molecular and cellular effects of 1-tert-butyl-4,4-diphenylpiperidine (budipine), although there is a lack of papers focused specifically on the development of novel methodologies for this compound. The characterization of budipine's pharmacological profile has relied on established preclinical research techniques.

For instance, in vivo brain microdialysis has been employed to measure real-time changes in extracellular neurotransmitter levels in the brains of freely moving rats, providing insights into its effects on dopaminergic and serotonergic systems. nih.govnih.gov Furthermore, receptor-binding assays have been utilized to determine the affinity of budipine for specific targets, such as N-methyl-D-aspartic acid (NMDA) and muscarinic receptors. nih.gov These standard techniques, often involving high-performance liquid chromatography (HPLC) for sample analysis, form the basis of the current understanding of budipine's molecular interactions. eijppr.com While comprehensive reviews exist on the development of analytical methods for other therapeutic agents, similar methodology-focused research for budipine is not prominent in the available literature. nih.govekb.egmdpi.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Fundamental Principles and Methodologies of SAR Analysis

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that correlates the structural features of a molecule with its biological activity. The basic premise is that the specific arrangement of atoms and functional groups within a compound dictates its interaction with biological targets such as receptors and enzymes. By systematically altering the molecular structure and observing the corresponding changes in activity, researchers can identify the key chemical motifs, or pharmacophores, responsible for the desired pharmacological effect.

Methodologies in SAR analysis are both qualitative and quantitative. They involve:

Systematic Structural Modification : This includes altering substituent groups, changing the size and shape of the molecule, introducing or removing functional groups, and modifying stereochemistry.

Bioassays : In vitro and in vivo assays are used to measure the biological activity of the synthesized analogs. This could include receptor binding affinities, enzyme inhibition constants, or functional responses in cellular or whole-organism models.

The ultimate goal of SAR studies is to develop a comprehensive understanding of the pharmacophore and to use this knowledge to design compounds with improved potency, selectivity, and pharmacokinetic properties.

Systemic Evaluation of Substituent Effects on Molecular Interactions

The substituent at the nitrogen atom of the piperidine (B6355638) ring plays a critical role in determining the pharmacological profile of 4,4-diphenylpiperidine (B1608142) derivatives. Studies on a series of 1-alkyl-4,4-diphenylpiperidines have demonstrated that the nature of the N-alkyl group significantly influences their affinity for opioid receptors. nih.gov

Research indicates that the size and branching of the N-alkyl substituent can modulate receptor binding. For instance, in studies involving the displacement of opioid receptor agonists, the 1-methyl derivative of 4,4-diphenylpiperidine was found to be the most effective. nih.gov In contrast, compounds with bulkier substituents like 1-tert-butyl and 1-isopropyl showed lower inhibitory concentrations. nih.gov While specific data for the 1-sec-butyl analog is not as widely available in comparative studies, it can be inferred that its activity would also be highly dependent on the steric and electronic properties of the sec-butyl group and how it orients itself within the receptor's binding pocket. The presence of a chiral center in the sec-butyl group further complicates this interaction, suggesting that the two enantiomers may exhibit different affinities and efficacies.

Comparative Opioid Receptor Affinity of N-Alkyl-4,4-diphenylpiperidine Derivatives

| N-Substituent | IC50 (µM) for [3H]dihydromorphine displacement | IC50 (µM) for [3H][D-Ala2,D-Leu5]enkephalin displacement | Reference |

|---|---|---|---|

| Methyl | 0.71 | 2.1 | nih.gov |

| Isopropyl | Lower affinity than methyl | Lower affinity than methyl | nih.gov |

| Tert-butyl | Lower affinity than methyl | Lower affinity than methyl | nih.gov |

| Sec-butyl | Data not available in comparative study | Data not available in comparative study | - |

The 4,4-diphenyl moiety is a crucial structural feature of this class of compounds, contributing significantly to their receptor affinity, likely through hydrophobic and π-π stacking interactions within the binding pocket of the target receptor. Modifications to the phenyl rings can have a profound impact on biological activity.

Alterations can include:

Substitution on the Phenyl Rings : Introducing electron-donating or electron-withdrawing groups can alter the electronic properties of the rings and their interaction with the receptor. For example, halogenation or methoxylation of the phenyl rings can affect binding affinity and selectivity.

Bioisosteric Replacement : Replacing one or both phenyl rings with other aromatic or heteroaromatic systems can explore different binding interactions and improve properties like solubility or metabolic stability.

Conformational Restriction : Linking the two phenyl rings to create a more rigid tricyclic system can lock the molecule into a specific conformation, which may be more or less favorable for receptor binding.

While specific SAR studies on modifications to the diphenyl moiety of 1-Secondary butyl-4,4-diphenylpiperidine are limited, research on related compounds underscores the importance of this structural element for high-affinity receptor interaction.

Chirality plays a pivotal role in the interaction of drugs with their biological targets, which are themselves chiral. The presence of a chiral center in the 1-sec-butyl substituent of this compound means that it exists as a pair of enantiomers, (R)- and (S)-1-sec-butyl-4,4-diphenylpiperidine.

It is well-established that enantiomers of a chiral drug can exhibit significant differences in their pharmacological activity, a phenomenon known as stereoselectivity. One enantiomer (the eutomer) may have significantly higher affinity for the target receptor than the other (the distomer). In some cases, the distomer may be inactive or even have undesirable off-target effects.

For this compound, it is highly probable that the two enantiomers will display different binding affinities and functional activities. The three-dimensional arrangement of the sec-butyl group will influence how the molecule fits into the receptor's binding site, and only one enantiomer may achieve the optimal orientation for a strong and productive interaction. Therefore, the stereoselective synthesis and pharmacological evaluation of the individual enantiomers are essential to fully characterize the compound's activity and to identify the more potent and selective isomer. nih.gov

Conformational Lock and Flexible Linker Effects on SAR

The conformation of a molecule is its three-dimensional shape, and for flexible molecules like this compound, multiple conformations can exist. The biologically active conformation is the specific shape the molecule adopts when it binds to its receptor.

Conformational Lock : Introducing structural modifications that restrict the conformational flexibility of a molecule is a common strategy in drug design. This "conformational lock" can pre-organize the molecule into a conformation that is favorable for binding, thereby reducing the entropic penalty of binding and potentially increasing affinity. For 4,4-diphenylpiperidine derivatives, this could be achieved by introducing rigidifying elements into the piperidine ring or the N-substituent. nih.gov

Flexible Linker Effects : Conversely, in some cases, a degree of flexibility is necessary for a molecule to adapt its conformation to the binding site. The N-sec-butyl group can be considered a flexible linker that allows the diphenylpiperidine core to orient itself optimally within the receptor. The length and flexibility of the N-substituent can be systematically varied to probe the optimal distance and orientation between the piperidine nitrogen and other key interaction points in the receptor.

Computational and Statistical Approaches to QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling uses statistical and computational methods to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are valuable tools for predicting the activity of new, unsynthesized compounds and for gaining insights into the structural features that are important for activity.

The general workflow for a QSAR study involves:

Data Set Selection : A set of structurally related compounds with measured biological activities is required.

Molecular Descriptor Calculation : A large number of numerical descriptors that encode the structural and physicochemical properties of the molecules are calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Model Development : Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like neural networks, are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation : The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its reliability.

For this compound and its analogs, QSAR studies can be employed to:

Predict the opioid receptor affinity of novel derivatives.

Identify the key molecular properties (e.g., size, shape, lipophilicity, electronic properties) that govern their activity.

Develop pharmacophore models that define the essential three-dimensional arrangement of functional groups required for high-affinity binding. nih.gov

Several QSAR studies have been successfully applied to various series of piperidine derivatives, demonstrating the utility of these computational approaches in understanding their SAR and in guiding the design of new analogs with improved pharmacological profiles. nih.govscispace.comkcl.ac.uknih.gov

Computational Chemistry and Molecular Modeling

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently used in drug design to forecast the binding mode of a small molecule ligand, such as 1-Secondary butyl-4,4-diphenylpiperidine, within the binding site of a target protein. nih.gov

Docking algorithms explore various possible conformations of the ligand within the protein's active site and score them based on factors like intermolecular forces, providing a prediction of the binding affinity. For derivatives of the 4,4-diphenylpiperidine (B1608142) scaffold, a common binding mode involves the two phenyl groups occupying hydrophobic pockets within the receptor site. nih.gov The piperidine (B6355638) ring assumes a stable, low-energy conformation, often a chair form, that positions the substituents for optimal interactions.

Table 1: Predicted Interaction Types and Their Contributions to Binding Affinity

| Interaction Type | Involved Moiety of Ligand | Potential Contribution |

|---|---|---|

| Hydrophobic Interactions | Diphenyl groups, sec-Butyl group | High |

| Salt Bridge / H-Bond | Piperidine Nitrogen | High |

Through docking simulations, it is possible to identify the specific amino acid residues that are likely to form significant interactions with the ligand. For the 4,4-diphenylpiperidine core, the binding site is often characterized by a central polar or acidic residue flanked by hydrophobic pockets.

Hydrophobic Pockets : Aromatic residues such as Tyrosine (Tyr), Phenylalanine (Phe), and Tryptophan (Trp) are frequently involved in forming π-stacking and hydrophobic interactions with the two phenyl rings of the ligand. nih.gov Aliphatic residues like Leucine (Leu), Isoleucine (Ile), and Valine (Val) can also contribute to these hydrophobic contacts, particularly around the sec-butyl substituent.

Polar/Acidic Center : An Aspartate (Asp) residue is commonly the key anchoring point for ligands containing a basic nitrogen, forming a strong salt bridge that is critical for high-affinity binding.

Computational analyses can pinpoint these "hotspot" residues that contribute most significantly to the binding energy. nih.govrsc.org Understanding these key interactions is fundamental for designing more potent and selective molecules. nih.govrsc.orgnih.govresearchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations provide detailed information about the movement of atoms and molecules over time, offering insights into the flexibility of the ligand and the stability of the ligand-protein complex. mdpi.com An MD simulation would typically start with the docked pose of this compound in its target protein. mdpi.com

Over the course of a simulation (spanning nanoseconds to microseconds), the conformational landscape of the ligand can be explored. nih.govnih.gov For this compound, MD simulations would reveal:

Piperidine Ring Pliability : While the chair conformation is generally most stable, the ring can transiently adopt other conformations like twist-boat forms.

Phenyl Group Rotation : The two phenyl rings are not static and can rotate. The degree of rotation may be influenced by the steric constraints of the protein's binding pocket.

sec-Butyl Group Flexibility : The bonds within the secondary butyl group allow for multiple rotational conformations (rotamers), enabling it to adapt its shape to fit snugly within a hydrophobic sub-pocket.

MD simulations also assess the stability of key interactions identified in docking. For example, the persistence of the salt bridge between the piperidine nitrogen and an acidic residue throughout the simulation is a strong indicator of a stable binding mode. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to analyze the electronic properties of a molecule with high accuracy. bhu.ac.in These methods provide a fundamental understanding of the molecule's structure, stability, and reactivity. bhu.ac.in

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. researchgate.net

HOMO : Represents the ability of a molecule to donate an electron. For this compound, the HOMO is likely to be localized on the electron-rich diphenyl groups.

LUMO : Represents the ability of a molecule to accept an electron.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more chemically reactive. nih.gov

Quantum calculations can determine the energies of these orbitals and map their spatial distribution across the molecule. mdpi.com This information helps in understanding how the molecule will participate in charge-transfer interactions with its biological target. nih.gov

Table 2: Representative Quantum Chemical Parameters (Illustrative)

| Parameter | Definition | Significance |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Electron-donating capacity |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting capacity |

| ΔE (Gap) | E(LUMO) - E(HOMO) | Chemical reactivity, stability |

Quantum chemical calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the MEP would likely show a negative potential around the aromatic rings and a positive potential around the protonated piperidine nitrogen. This map is invaluable for predicting how the molecule will approach and interact with its receptor, complementing the findings from molecular docking. nih.gov These calculations can also provide insights into reaction mechanisms, bond strengths, and vibrational frequencies, offering a complete theoretical characterization of the molecule. mdpi.com

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, a strategy employed when the three-dimensional structure of the biological target is unknown. jubilantbiosys.comnih.gov This approach focuses on identifying the essential steric and electronic features of a set of active molecules that are responsible for their biological activity. nih.gov For a molecule like this compound, which shares a common scaffold with various biologically active compounds, pharmacophore modeling can be instrumental in elucidating the key chemical functionalities required for its interaction with a specific receptor.

The process begins with the identification of a training set of molecules with known biological activity, ideally including both active and inactive compounds. jubilantbiosys.com For diphenylpiperidine derivatives, which are known to interact with targets such as the sigma receptors, a pharmacophore model would typically consist of features like hydrophobic regions, hydrogen bond acceptors and donors, and positively ionizable centers. nih.gov For instance, a pharmacophore model for sigma-1 receptor ligands often includes a positively ionizable feature and multiple hydrophobic features, reflecting the binding site's characteristics. nih.gov

Once a pharmacophore model is generated and validated, it serves as a 3D query for virtual screening of large compound libraries to identify new molecules with the desired biological activity. nih.gov Furthermore, this model can guide the structural modification of this compound to enhance its potency and selectivity. By understanding the crucial pharmacophoric features, medicinal chemists can rationally design analogs with improved pharmacokinetic and pharmacodynamic profiles.

A hypothetical pharmacophore model for this compound and its analogs could be developed based on their shared structural features and known biological activities. The table below illustrates a potential pharmacophore model derived from a series of diphenylpiperidine derivatives.

| Feature | Description | Potential Contribution from this compound |

| Hydrophobic (HYD) | A region that favors non-polar interactions. | The two phenyl rings and the sec-butyl group. |

| Positive Ionizable (PI) | A group that is positively charged at physiological pH. | The piperidine nitrogen. |

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | The nitrogen atom in the piperidine ring. |

Virtual Screening and Computational Lead Discovery

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net This method can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). nih.gov Given the context of ligand-based design for this compound, LBVS would be the primary approach.

In a typical LBVS campaign for discovering novel leads similar to this compound, a validated pharmacophore model would be used as a filter to screen databases of commercially available or proprietary compounds. mdpi.com Molecules that match the pharmacophoric features would be selected for further analysis. Additionally, similarity searching, which identifies molecules with similar 2D or 3D structures to a known active compound, can be employed. researchgate.net

The hits identified from the initial virtual screening are then subjected to further computational filtering, such as molecular docking (if a target structure is available or can be modeled) and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction. nih.gov This multi-step process helps to prioritize a smaller, more manageable number of compounds for experimental testing, thereby reducing the time and cost associated with lead discovery. nih.gov

For instance, a virtual screening workflow to find novel lead compounds based on the this compound scaffold might involve the steps outlined in the table below.

| Step | Description | Rationale |

| 1. Database Selection | Choosing appropriate chemical databases (e.g., ChEMBL, ZINC). | To access a diverse range of chemical structures for screening. |

| 2. Pharmacophore-Based Screening | Using a validated pharmacophore model to filter the databases. | To identify molecules with the essential features for the desired biological activity. |

| 3. Similarity Searching | Identifying molecules structurally similar to this compound. | To explore the chemical space around the lead compound. |

| 4. ADMET Filtering | Predicting the drug-like properties of the filtered hits. | To eliminate compounds with poor pharmacokinetic or toxicity profiles early in the process. |

| 5. Hit Prioritization | Ranking the final set of compounds based on a combination of scores. | To select the most promising candidates for synthesis and biological evaluation. |

Through these computational approaches, the potential of this compound as a lead compound can be thoroughly investigated, and new molecules with enhanced therapeutic properties can be efficiently discovered.

Q & A

Basic Question: What are the established synthesis and characterization methods for 1-secondary butyl-4,4-diphenylpiperidine?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or catalytic coupling, to introduce the secondary butyl and diphenyl groups onto the piperidine core. Characterization requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR): Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on shifts corresponding to the piperidine ring and substituents.

- High-Performance Liquid Chromatography (HPLC): Assess purity using methods adapted from pharmacopeial standards (e.g., sodium acetate buffer systems at pH 4.6 with methanol gradients) .

- Mass Spectrometry (MS): Validate molecular weight and fragmentation patterns.

Reproducibility hinges on detailed experimental protocols, including solvent ratios, reaction temperatures, and purification steps, as emphasized in guidelines for chemical synthesis documentation .

Basic Question: How is this compound evaluated for biological activity in preclinical studies?

Methodological Answer:

Biological evaluation follows a structured workflow:

- Target Identification: Prioritize receptors or enzymes (e.g., GPCRs, kinases) based on structural analogs like 4-[(4-methoxyphenyl)sulfonyl]piperidine derivatives .